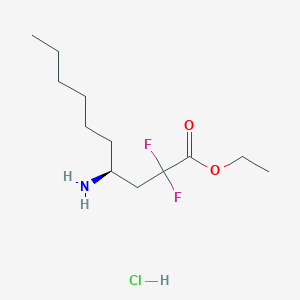
ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an amino group, and two fluorine atoms on a decanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid . The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Concentrated sulfuric acid or sodium hydroxide can be used as catalysts for hydrolysis reactions.
Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites . The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride is unique due to the presence of two fluorine atoms, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and bioavailability, making it more effective in various applications compared to similar compounds .
Biological Activity
Ethyl (4S)-4-amino-2,2-difluorodecanoate; hydrochloride is a compound of interest due to its potential biological activities. This article examines its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethyl (4S)-4-amino-2,2-difluorodecanoate; hydrochloride is characterized by its unique structure, which includes a difluorodecanoate moiety. The compound's empirical formula is C12H18F2N⋅HCl, indicating the presence of fluorine atoms that may influence its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with amino and fluorine groups often inhibit specific enzymes, affecting metabolic pathways.
- Antimicrobial Properties : Similar compounds have shown activity against various bacterial strains, suggesting potential antimicrobial effects.
- Interaction with Biological Targets : The structural features allow for interactions with receptors or enzymes involved in cellular signaling.
Antimicrobial Activity
Research indicates that derivatives of fluorinated compounds exhibit significant antimicrobial properties. Ethyl (4S)-4-amino-2,2-difluorodecanoate; hydrochloride has been evaluated for its effectiveness against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 20–28 μg/mL | |
| Escherichia coli | 24–40 μg/mL | |
| Candida albicans | 32–42 μg/mL |
These values suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as fungi.
Case Studies
- Study on Antibacterial Activity : A study conducted by Kadi et al. synthesized derivatives similar to ethyl (4S)-4-amino-2,2-difluorodecanoate and tested them against E. coli and S. aureus. The results showed promising antibacterial activity with MIC values comparable to standard antibiotics .
- Evaluation of Antifungal Properties : Another investigation focused on the antifungal effects of related compounds against Candida species. The derivatives exhibited higher activity than traditional antifungal medications like fluconazole, indicating a potential therapeutic application .
Toxicity and Safety Profile
The safety profile of ethyl (4S)-4-amino-2,2-difluorodecanoate; hydrochloride has not been extensively studied. However, similar compounds have shown varying degrees of toxicity. It is crucial to conduct thorough toxicological assessments to ensure safety for potential therapeutic use.
Properties
Molecular Formula |
C12H24ClF2NO2 |
|---|---|
Molecular Weight |
287.77 g/mol |
IUPAC Name |
ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride |
InChI |
InChI=1S/C12H23F2NO2.ClH/c1-3-5-6-7-8-10(15)9-12(13,14)11(16)17-4-2;/h10H,3-9,15H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
VPHXJTVKQRTUMU-PPHPATTJSA-N |
Isomeric SMILES |
CCCCCC[C@@H](CC(C(=O)OCC)(F)F)N.Cl |
Canonical SMILES |
CCCCCCC(CC(C(=O)OCC)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















